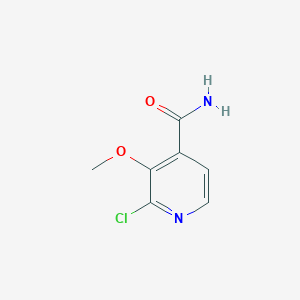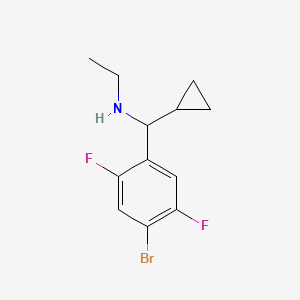
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methyl-1,3-diketone can be used.
Amination: The pyrazole ring is then aminated to introduce the amino group at the 3-position.
Attachment of the Butanamide Moiety: The final step involves the reaction of the aminated pyrazole with N,N-dimethylbutanamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Amino-1h-pyrazol-1-yl)-N,N-dimethylbutanamide: Lacks the methyl group at the 4-position of the pyrazole ring.
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-diethylbutanamide: Has ethyl groups instead of methyl groups on the butanamide moiety.
Uniqueness
4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide is unique due to the presence of both the amino group and the methyl group on the pyrazole ring, as well as the N,N-dimethylbutanamide moiety. These structural features can influence its reactivity, stability, and interactions with biological targets, making it distinct from similar compounds.
Propiedades
Fórmula molecular |
C10H18N4O |
|---|---|
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
4-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-8-7-14(12-10(8)11)6-4-5-9(15)13(2)3/h7H,4-6H2,1-3H3,(H2,11,12) |
Clave InChI |
IMHSOJQBMRBOIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1N)CCCC(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B13641025.png)
![3-methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13641032.png)





